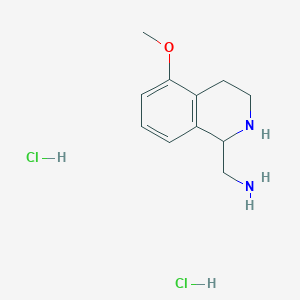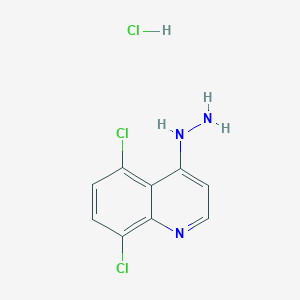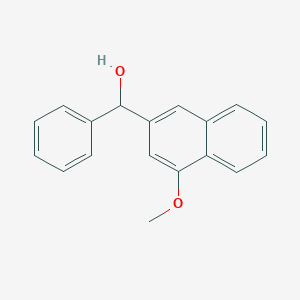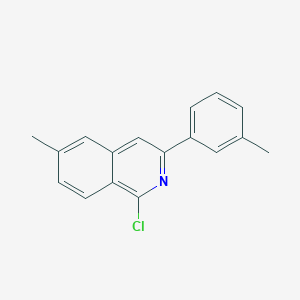
2-(Bromomethyl)naphthalene-7-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Acétonitrile-2-(bromométhyl)naphtalène est un composé organique qui présente un groupe bromométhyle attaché à un cycle naphtalène, avec un groupe acétonitrile en position 7.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante pour synthétiser le 7-Acétonitrile-2-(bromométhyl)naphtalène implique la réaction du 2-(bromométhyl)naphtalène avec du cyanure de potassium (KCN) dans du diméthylsulfoxyde (DMSO) sous atmosphère d'azote. Le mélange réactionnel est agité à 60 °C pendant 16 heures, puis refroidi et filtré pour obtenir le produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent généralement des voies de synthèse similaires, mais sont adaptées à des quantités plus importantes. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-Acétonitrile-2-(bromométhyl)naphtalène subit diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe bromométhyle peut être remplacé par des nucléophiles tels que les azides, les amines ou les thiols.
Oxydation : Le composé peut être oxydé pour former les naphtaldéhydes ou les acides naphtoïques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amines primaires.
Réactifs et conditions courants
Substitution nucléophile : Réactifs comme l'azoture de sodium (NaN3) ou les amines primaires dans des solvants aprotiques polaires.
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Catalyseurs comme le palladium sur carbone (Pd/C) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Principaux produits
Substitution nucléophile : Formation d'azides, d'amines ou de thiols.
Oxydation : Formation de naphtaldéhydes ou d'acides naphtoïques.
Réduction : Formation d'amines primaires.
Applications de la recherche scientifique
Le 7-Acétonitrile-2-(bromométhyl)naphtalène a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Enquête sur son rôle potentiel dans les voies biochimiques et les interactions avec les macromolécules biologiques.
Médecine : Exploration de son utilisation potentielle dans le développement de médicaments et comme précurseur de composés pharmacologiquement actifs.
Industrie : Utilisé dans la production de colorants, d'agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 7-Acétonitrile-2-(bromométhyl)naphtalène implique sa capacité à agir comme un agent alkylant. Le groupe bromométhyle peut réagir avec des nucléophiles, conduisant à la formation de liaisons covalentes avec diverses cibles moléculaires. Cette réactivité est essentielle pour son rôle dans la synthèse organique et les applications biologiques potentielles .
Applications De Recherche Scientifique
2-(Bromomethyl)naphthalene-7-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)naphthalene-7-acetonitrile involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity is crucial for its role in organic synthesis and potential biological applications .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Fluorométhyl-7-méthylnaphtalène : Structure similaire mais avec un groupe fluorométhyle au lieu d'un groupe bromométhyle.
2-Naphtylacétonitrile : N'a pas le groupe bromométhyle mais partage les parties naphtalène et acétonitrile.
7-(Fluorométhyl)-2-naphtylméthanol : Contient un groupe fluorométhyle et un groupe hydroxyle.
Unicité
Le 7-Acétonitrile-2-(bromométhyl)naphtalène est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité distincte et des applications potentielles dans divers domaines. La présence de groupes bromométhyle et acétonitrile permet des transformations chimiques et des interactions diverses.
Propriétés
Formule moléculaire |
C13H10BrN |
|---|---|
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
2-[7-(bromomethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-11-2-4-12-3-1-10(5-6-15)7-13(12)8-11/h1-4,7-8H,5,9H2 |
Clé InChI |
JXGXDPDKGGGGDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)CBr)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid](/img/structure/B11855657.png)

![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)

